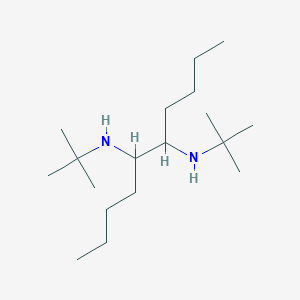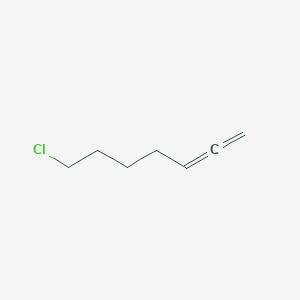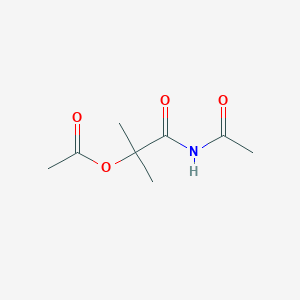![molecular formula C22H20O2 B14503791 1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one CAS No. 64648-09-5](/img/structure/B14503791.png)
1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with benzyl, hydroxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzyl chloride reacts with a biphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that are scalable and cost-effective. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a
Eigenschaften
CAS-Nummer |
64648-09-5 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(4-benzyl-2-hydroxy-6-methyl-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C22H20O2/c1-15-13-19(14-17-9-5-3-6-10-17)21(18-11-7-4-8-12-18)22(24)20(15)16(2)23/h3-13,24H,14H2,1-2H3 |
InChI-Schlüssel |
BCERZNFNYLBOEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)


![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)

![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)

![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
